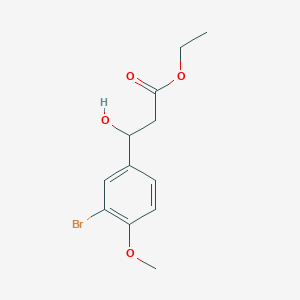

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18329096

Molecular Formula: C12H15BrO4

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrO4 |

|---|---|

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |

| Standard InChI Key | IWNJMGFCENFWJD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate, reflects its three-dimensional structure:

-

A phenyl ring substituted with a bromine atom at position 3 and a methoxy group (-OCH₃) at position 4.

-

A 3-hydroxypropanoate side chain esterified to an ethyl group (-COOCH₂CH₃).

The stereochemistry of the hydroxyl group at the β-position of the propanoate chain introduces chirality, enabling enantiomeric forms that may exhibit distinct biological activities .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BrO₄ | |

| Molecular Weight | 303.15 g/mol | |

| IUPAC Name | Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate | |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O | |

| Topological Polar Surface Area | 55.8 Ų |

Synthesis Methods

Reduction of β-Ketoesters

A common synthesis route involves the sodium borohydride (NaBH₄)-mediated reduction of ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate. This method, adapted from analogous compounds , proceeds as follows:

-

Substrate Preparation: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is dissolved in ethanol under inert conditions.

-

Reduction: NaBH₄ is added at 0°C, reducing the ketone to a secondary alcohol.

-

Workup: The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.

This method yields the target compound in ~77% yield, with purity confirmed by NMR and HPLC .

Enzymatic Dynamic Kinetic Resolution (DKR)

Recent advances utilize lipase-catalyzed DKR to achieve enantioselective synthesis. For example, Novozym 435 (Candida antarctica lipase B) facilitates the resolution of racemic mixtures in the presence of metal catalysts like ruthenium . This approach enables access to enantiomerically pure forms, critical for pharmaceutical applications.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| NaBH₄ Reduction | 77 | >95 | Simplicity, scalability |

| Enzymatic DKR | 85 | >99 | Enantioselectivity |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR: Signals at δ 177.2 (C=O), δ 70.1 (C-OH), and δ 55.6 (OCH₃) confirm the ester and methoxy functionalities .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 303.05 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅BrO₄.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and cholesterol-lowering agents. For example, hydrogenation of the hydroxy group yields saturated derivatives with enhanced metabolic stability .

Materials Science

Incorporation into liquid crystal polymers improves thermal stability, with mesophase transitions observed at 120–150°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume